![molecular formula C9H13BrN2O B1525120 2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol CAS No. 1220034-65-0](/img/structure/B1525120.png)
2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol
Vue d'ensemble
Description
The compound “2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol” is a chemical substance with the CAS Number: 1220027-70-2 . Its molecular weight is 245.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13BrN2O/c1-7-5-9(11-6-8(7)10)12(2)3-4-13/h5-6,13H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Receptor Differentiation
The structural modification of 2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol and similar compounds can influence sympathomimetic activity. This is significant in differentiating β-receptor populations into β-1 (found in the heart, adipose tissue, and small intestine) and β-2 types (found in the uterus, diaphragm, bronchioles, and vascular bed) (Lands, Ludueña, & Buzzo, 1967).
Formation of Cu(II) Complexes
Research on similar compounds, such as 2-((2-aminoethyl)(pyridin-2-ylmethyl)amino)ethanol, demonstrates their role in forming Cu(II) complexes. The structure and interactions in these complexes have implications for various fields, including materials science and catalysis (Keypour et al., 2015).
Antimicrobial Activity and DNA Interactions
Compounds such as [Ag(2-amino-3-methylpyridine)(2)]NO(3) show considerable activity against certain bacteria and yeast strains, including S. lutea, M. lutea, S. aureus, and Candida albicans. These compounds also bind to DNA, reducing its electrophoretic mobility, suggesting potential applications in microbiology and genetics (Abu-Youssef et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(5-bromo-3-methylpyridin-2-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-5-8(10)6-11-9(7)12(2)3-4-13/h5-6,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGFQTCIZIHBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



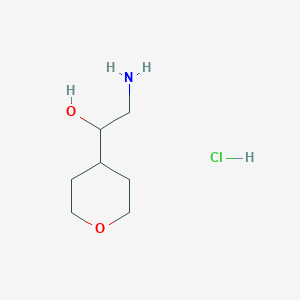
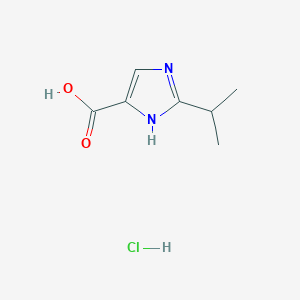
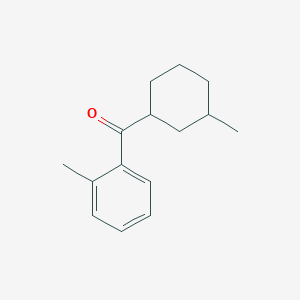
![2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid](/img/structure/B1525042.png)
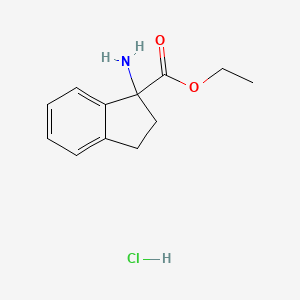
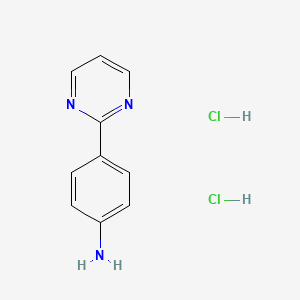
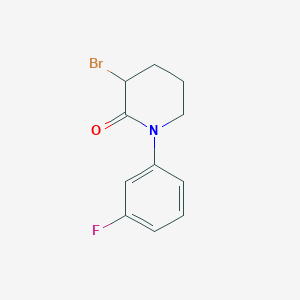
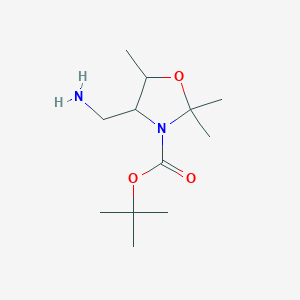
![3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1525048.png)
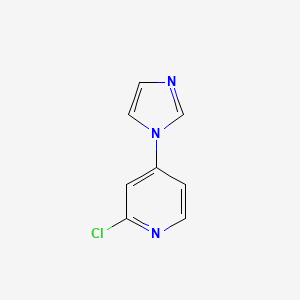
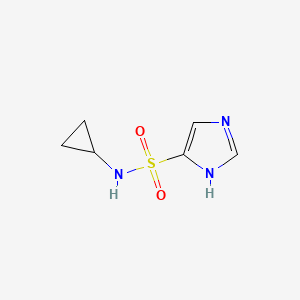
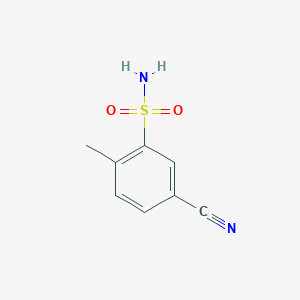
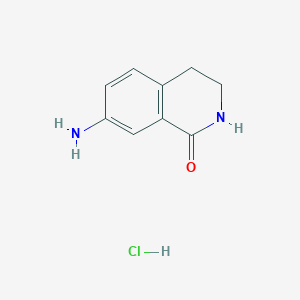
![Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid](/img/structure/B1525060.png)